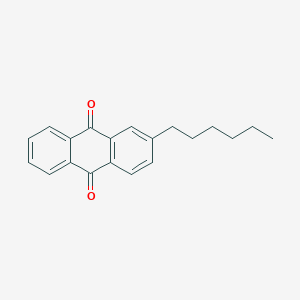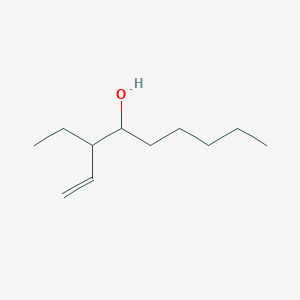
Palladium--zirconium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–zirconium (1/1) is an intermetallic compound composed of equal parts palladium and zirconium. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Palladium–zirconium (1/1) can be synthesized through several methods, including:
Wet Impregnation Method: This involves depositing palladium nanoparticles on activated zirconium metal-organic frameworks at room temperature.
Deep Eutectic Solvent-Assisted Hot Pressing: This method rapidly prepares zirconium-based metal-organic framework nanocrystals on fibers within 20 minutes.
Industrial Production Methods: The industrial production of palladium–zirconium (1/1) often involves the use of high-temperature and high-pressure techniques to ensure the formation of a stable intermetallic compound. The use of deep eutectic solvents can accelerate the growth of zirconium-based metal-organic frameworks, making the process more efficient .
化学反応の分析
Types of Reactions: Palladium–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: Palladium and zirconium nanoparticles can be oxidized to form their respective oxides.
Reduction: Palladium ions can be reduced to form palladium nanoparticles.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, are common.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or ethanol.
Substitution: Aryl halides and organoboronic acids for Suzuki–Miyaura reactions; olefins for Heck reactions.
Major Products:
Oxidation: Palladium oxide and zirconium oxide.
Reduction: Palladium nanoparticles.
Substitution: Various carbon-carbon bonded products, depending on the specific reactants used.
科学的研究の応用
Palladium–zirconium (1/1) has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura and Heck reactions.
Medicine: Investigated for use in drug delivery systems and as a component in medical implants due to its biocompatibility.
作用機序
The mechanism by which palladium–zirconium (1/1) exerts its effects primarily involves its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, particularly in carbon-carbon bond formation reactions. The zirconium component provides structural stability and enhances the overall catalytic efficiency by preventing the aggregation of palladium nanoparticles .
類似化合物との比較
Palladium–nickel (1/1): Similar catalytic properties but less stable than palladium–zirconium (1/1).
Palladium–rhodium (1/1): Higher catalytic activity but more expensive and less abundant.
Zirconium–titanium (1/1): Excellent structural properties but lacks the catalytic efficiency of palladium–zirconium (1/1).
Uniqueness: Palladium–zirconium (1/1) is unique due to its combination of high catalytic activity and structural stability. The presence of zirconium enhances the durability and reusability of the catalyst, making it more efficient and cost-effective for industrial applications .
特性
CAS番号 |
12218-89-2 |
|---|---|
分子式 |
PdZr |
分子量 |
197.64 g/mol |
IUPAC名 |
palladium;zirconium |
InChI |
InChI=1S/Pd.Zr |
InChIキー |
CAPHFMAKLBLGBE-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
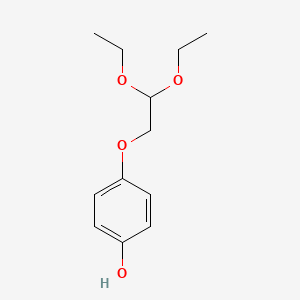

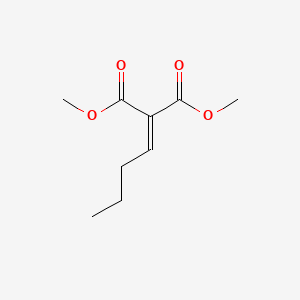

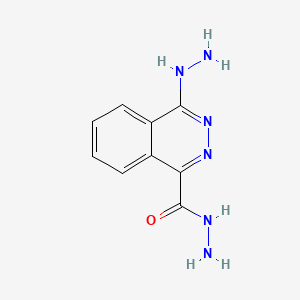
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
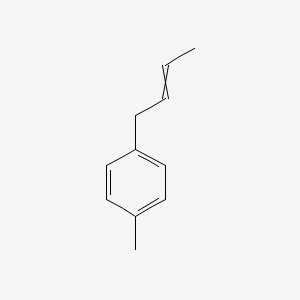
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
